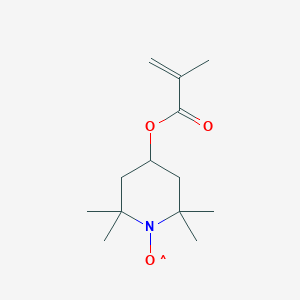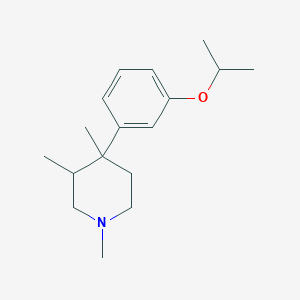
1,3,4-Trimethyl-4-(3-propan-2-yloxyphenyl)piperidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3,4-Trimethyl-4-(3-propan-2-yloxyphenyl)piperidine, commonly known as TIPP, is a piperidine-based compound that has gained significant attention in the scientific community due to its potential therapeutic benefits. TIPP is a synthetic opioid compound that exhibits potent analgesic effects with minimal adverse effects. The compound has been extensively studied for its potential use in the treatment of chronic pain, addiction, and other related disorders.
Wirkmechanismus
TIPP acts as a potent mu-opioid receptor agonist, producing analgesia through the activation of the mu-opioid receptor. The compound has a high affinity for the mu-opioid receptor, making it a potent analgesic. TIPP also exhibits a low affinity for the delta and kappa opioid receptors, reducing the potential for adverse effects.
Biochemische Und Physiologische Effekte
TIPP produces potent analgesic effects, making it a potential candidate for the treatment of chronic pain. The compound has also been shown to reduce the rewarding effects of opioids and cocaine, making it a potential candidate for the treatment of addiction. TIPP produces minimal adverse effects, making it a promising therapeutic agent.
Vorteile Und Einschränkungen Für Laborexperimente
TIPP is a synthetic compound that can be easily synthesized in the laboratory. The compound exhibits potent analgesic effects with minimal adverse effects, making it a promising therapeutic agent. However, due to the potent analgesic effects of TIPP, caution must be taken when handling the compound in the laboratory.
Zukünftige Richtungen
TIPP has significant potential for the treatment of chronic pain, addiction, and other related disorders. Future research should focus on the development of TIPP analogs with improved pharmacokinetic properties and reduced potential for abuse. Additionally, further studies are needed to determine the long-term safety and efficacy of TIPP in humans.
Conclusion:
1,3,4-Trimethyl-4-(3-propan-2-yloxyphenyl)piperidine, commonly known as TIPP, is a synthetic opioid compound that exhibits potent analgesic effects with minimal adverse effects. The compound has significant potential for the treatment of chronic pain, addiction, and other related disorders. TIPP acts as a potent mu-opioid receptor agonist, producing analgesia through the activation of the mu-opioid receptor. The compound has a high affinity for the mu-opioid receptor, making it a potent analgesic. TIPP produces minimal adverse effects, making it a promising therapeutic agent. Future research should focus on the development of TIPP analogs with improved pharmacokinetic properties and reduced potential for abuse.
Synthesemethoden
The synthesis of TIPP involves several steps, including the reaction of 3-methoxyphenylacetonitrile with 1,3-dimethyl-4-piperidone to produce 1,3-dimethyl-4-(3-methoxyphenyl)piperidin-4-one. This intermediate is then reacted with 2-bromo-1-(propan-2-yloxy)benzene to produce TIPP. The synthesis of TIPP is a relatively straightforward process and can be achieved using standard laboratory equipment.
Wissenschaftliche Forschungsanwendungen
TIPP has been extensively studied for its potential therapeutic benefits. The compound exhibits potent analgesic effects, making it a potential candidate for the treatment of chronic pain. TIPP has also been studied for its potential use in the treatment of addiction and other related disorders. The compound has been shown to reduce the rewarding effects of opioids and cocaine, making it a potential candidate for the treatment of addiction.
Eigenschaften
IUPAC Name |
1,3,4-trimethyl-4-(3-propan-2-yloxyphenyl)piperidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27NO/c1-13(2)19-16-8-6-7-15(11-16)17(4)9-10-18(5)12-14(17)3/h6-8,11,13-14H,9-10,12H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBZFTKIQJBBOSB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCC1(C)C2=CC(=CC=C2)OC(C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3,4-Trimethyl-4-(3-propan-2-yloxyphenyl)piperidine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

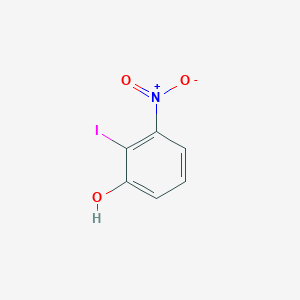
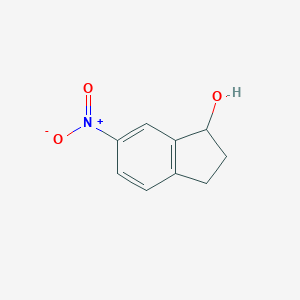
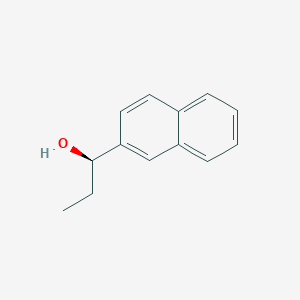
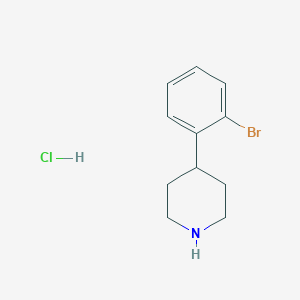
![Bis[4-(3-aminophenoxy)phenyl] phenylphosphine oxide](/img/structure/B176078.png)
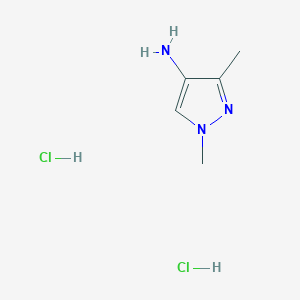
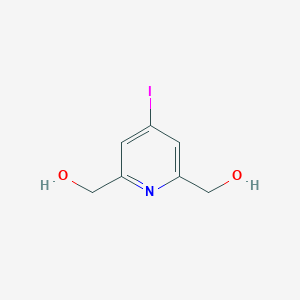
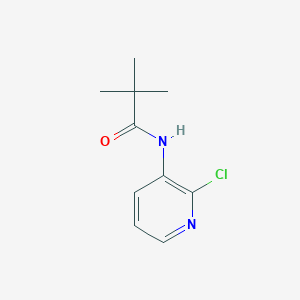



![Tert-butyl 2,5-diazabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B176106.png)
![3,3-Dimethyltetrahydropyrrolo[1,2-c]oxazol-5(3H)-one](/img/structure/B176113.png)
